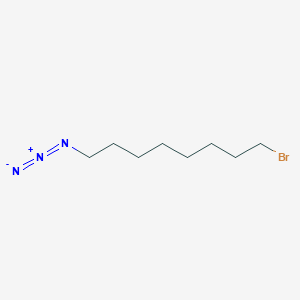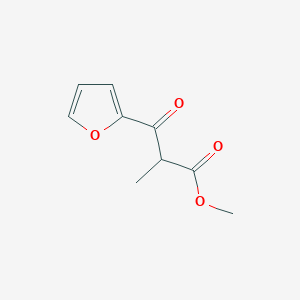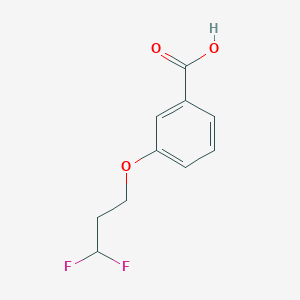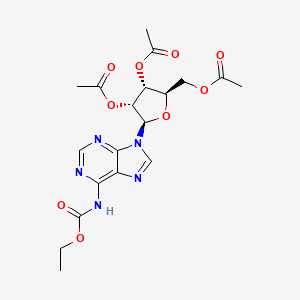
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2S This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Amino Acid Introduction: The thiazole derivative can then be reacted with glycine or its derivatives under basic conditions to introduce the amino acid moiety. This step often requires the use of a strong base such as sodium hydroxide and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the carboxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino acid moiety. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
作用机制
The mechanism by which 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and amino acid moiety are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
相似化合物的比较
Similar Compounds
2-Amino-2-(2-thiazolyl)acetic acid: Similar structure but lacks the phenyl group.
2-Phenylthiazole: Contains the thiazole and phenyl groups but lacks the amino acid moiety.
Thiazole-4-acetic acid: Contains the thiazole ring and acetic acid but lacks the amino group.
Uniqueness
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is unique due to the combination of the thiazole ring, phenyl group, and amino acid moiety. This combination provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-amino-2-(2-phenyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c12-9(11(14)15)8-6-16-10(13-8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,14,15) |
InChI 键 |
OYCQCSSSRFFLKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)





![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)





![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)

